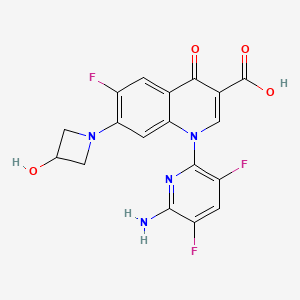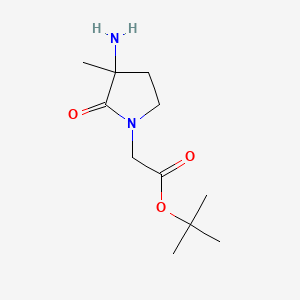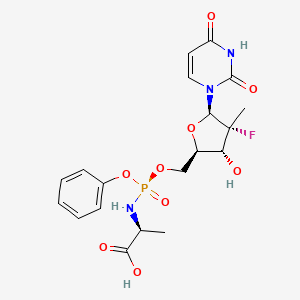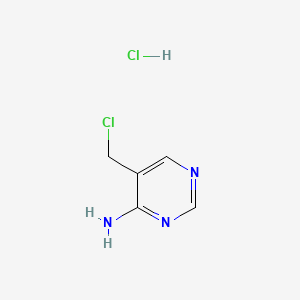
5-(Chloromethyl)pyrimidin-4-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)pyrimidin-4-amine Hydrochloride is a chemical compound with the molecular formula C5H6ClN3·HCl and a molecular weight of 180.035 g/mol . This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Preparation Methods
The synthesis of 5-(Chloromethyl)pyrimidin-4-amine Hydrochloride typically involves the chloromethylation of pyrimidin-4-amine. One common method includes the reaction of pyrimidin-4-amine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(Chloromethyl)pyrimidin-4-amine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Chloromethyl)pyrimidin-4-amine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)pyrimidin-4-amine Hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophiles, such as amino acids in proteins or bases in nucleic acids, leading to modifications that affect the function of these molecules . This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 5-(Chloromethyl)pyrimidin-4-amine Hydrochloride include other chloromethylated pyrimidines and pyrimidine derivatives with different substituents. For example:
5-(Bromomethyl)pyrimidin-4-amine: Similar structure but with a bromine atom instead of chlorine.
5-(Hydroxymethyl)pyrimidin-4-amine: Contains a hydroxymethyl group instead of a chloromethyl group.
4-Amino-5-methylpyrimidine: A methyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C5H7Cl2N3 |
|---|---|
Molecular Weight |
180.03 g/mol |
IUPAC Name |
5-(chloromethyl)pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-1-4-2-8-3-9-5(4)7;/h2-3H,1H2,(H2,7,8,9);1H |
InChI Key |
XMGMLXSUTSFLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)N)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


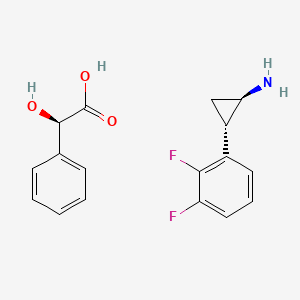
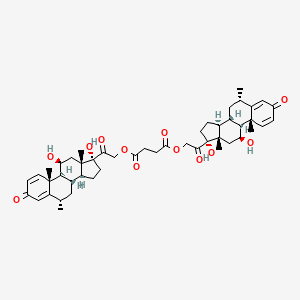
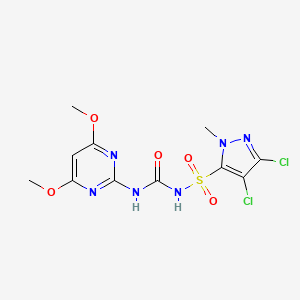
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
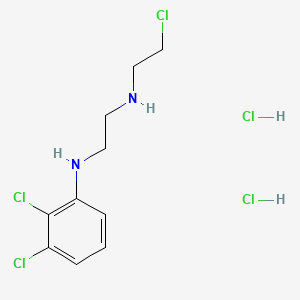
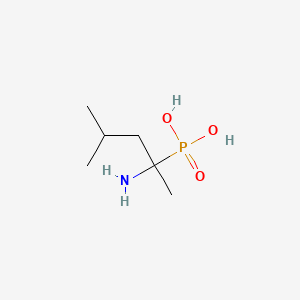
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
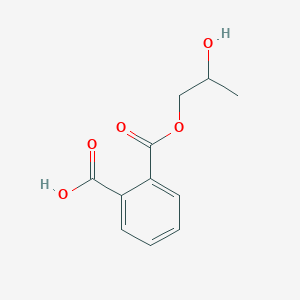
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)

